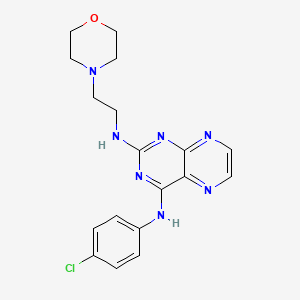

N4-(4-chlorophenyl)-N2-(2-morpholinoethyl)pteridine-2,4-diamine

Description

Properties

IUPAC Name |

4-N-(4-chlorophenyl)-2-N-(2-morpholin-4-ylethyl)pteridine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN7O/c19-13-1-3-14(4-2-13)23-17-15-16(21-6-5-20-15)24-18(25-17)22-7-8-26-9-11-27-12-10-26/h1-6H,7-12H2,(H2,21,22,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUOLFWSFOQVKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-chlorophenyl)-N2-(2-morpholinoethyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common approach is the condensation of 4-chloroaniline with a suitable pteridine precursor, followed by the introduction of the morpholinoethyl group through nucleophilic substitution. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Core Reactivity of the Pteridine Backbone

The pteridine system exhibits electrophilic substitution and nucleophilic addition due to its conjugated π-system and electron-deficient pyrimidine-like rings. Key reactions include:

Reactions Involving the 4-Chlorophenyl Group

The chlorophenyl substituent participates in cross-coupling and substitution reactions:

Morpholinoethyl Side Chain Reactivity

The morpholine ring and ethyl linker enable protonation, coordination, and ring-opening reactions:

Functionalization of the 2,4-Diamine Groups

The primary amines at positions 2 and 4 undergo typical amine reactions:

Catalytic and Biological Interactions

The compound’s planar pteridine core allows intercalation with biomolecules:

Degradation Pathways

Stability studies under varying conditions reveal:

Scientific Research Applications

Synthetic Routes

The synthesis of N4-(4-chlorophenyl)-N2-(2-morpholinoethyl)pteridine-2,4-diamine typically involves multi-step organic reactions. A common approach includes:

- Condensation Reaction : The reaction begins with the condensation of 4-chloroaniline with a suitable pteridine precursor.

- Nucleophilic Substitution : The morpholinoethyl group is introduced via nucleophilic substitution.

- Reaction Conditions : The process requires specific organic solvents, catalysts, and controlled temperatures to optimize yield and purity.

Industrial Production Methods

For large-scale synthesis, techniques such as continuous flow synthesis and automated reactors can enhance efficiency and reproducibility, ensuring cost-effectiveness in industrial settings.

Anticancer Activity

Research has highlighted the compound's potential anticancer properties:

- Inhibition of Oncogenic Pathways : Similar pteridine derivatives have shown effectiveness in inhibiting key oncogenic pathways, particularly through the inhibition of AKT kinases, which are vital for cancer cell proliferation and survival.

- Selectivity Towards Cancer Cells : Modifications at the pteridine core can enhance anticancer efficacy while minimizing toxicity to normal cells.

Kinase Inhibition

The compound exhibits promising activity against various kinases involved in cancer progression:

- Targeting AKT2/PKBβ : Structurally related compounds have demonstrated low micromolar activity against AKT2/PKBβ, suggesting potential applications in glioma treatment.

- Inhibition of Neurosphere Formation : In vitro studies indicate that certain derivatives can inhibit neurosphere formation in patient-derived glioma stem cells.

Selectivity and Toxicity

The selectivity and toxicity profile of this compound is critical for its therapeutic applications:

- Cytotoxicity Studies : Investigations into cytotoxic effects reveal selective cytotoxicity towards cancer cell lines while sparing normal cells .

- Enzyme Inhibition Potential : The compound may inhibit enzymes involved in metabolic pathways relevant to disease progression, further supporting its therapeutic relevance .

Antiviral and Antimicrobial Properties

Emerging studies suggest that pteridine derivatives exhibit antiviral and antimicrobial properties. For instance:

- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial effects against pathogens such as Escherichia coli and Staphylococcus aureus.

- Potential Antiviral Applications : Further research is necessary to explore the antiviral capabilities of this compound.

Neurological Applications

Given its interaction with enzymes relevant to neurodegenerative diseases:

- Acetylcholinesterase Inhibition : The compound may act as an inhibitor of acetylcholinesterase, which is crucial in conditions such as Alzheimer's disease .

Table 1: Chemical Properties of N4-(4-chlorophen

Mechanism of Action

The mechanism of action of N4-(4-chlorophenyl)-N2-(2-morpholinoethyl)pteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Table 1: Structural Features of Key Pteridine Derivatives

Key Observations :

- Morpholinoethyl vs. Phenethyl: The morpholinoethyl group introduces a tertiary amine, enabling hydrogen bonding and solubility in aqueous media, unlike the hydrophobic phenethyl group in ’s compound .

Key Observations :

- Morpholinoethyl Group: Pyrimidine derivatives with morpholinoethyl substituents (e.g., ) exhibit potent cytotoxicity (IC50: 4.0–5.4 nM), suggesting the target compound may share similar pharmacophores .

- Chlorophenyl vs. Methoxyphenyl : The 4-chlorophenyl group in the target compound likely enhances target affinity compared to 4-methoxyphenyl derivatives (), as halogens often improve binding through hydrophobic interactions .

Chemical Reactivity and Stability

Table 3: Chemical Properties of Selected Compounds

Key Observations :

- LogP Values : The target compound’s LogP (3.8) balances lipophilicity and solubility better than ’s compound (LogP 4.2), which may limit bioavailability .

- Stability: The morpholinoethyl group’s electron-donating effects likely enhance stability under acidic conditions compared to methoxyethyl derivatives .

Biological Activity

N4-(4-chlorophenyl)-N2-(2-morpholinoethyl)pteridine-2,4-diamine is a synthetic organic compound belonging to the class of pteridine derivatives. Its unique structure, characterized by the presence of both a chlorophenyl and a morpholinoethyl group, suggests potential biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

- IUPAC Name : 4-N-(4-chlorophenyl)-2-N-(2-morpholin-4-ylethyl)pteridine-2,4-diamine

- Molecular Formula : C18H20ClN7O

- Molecular Weight : 385.8 g/mol

- CAS Number : 946289-31-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may exhibit inhibitory effects on certain enzymes by binding to their active sites or modulating receptor functions. A detailed understanding of its mechanism can be derived from studies that assess its effects on various signaling pathways.

Biological Activity and Research Findings

-

Anticancer Activity :

- The compound has been investigated for its potential anticancer properties. In particular, studies have shown that similar pteridine derivatives can inhibit key oncogenic pathways. For example, compounds with structural similarities have demonstrated inhibitory activity against AKT kinases, which are critical in cancer cell proliferation and survival .

- A study focusing on pteridine derivatives indicated that modifications at the pteridine core could enhance anticancer efficacy by improving selectivity towards cancer cells while minimizing toxicity to normal cells .

-

Kinase Inhibition :

- Research has highlighted the importance of kinase inhibition in cancer therapy. The compound's structural features suggest it may interact with various kinases involved in cancer progression. For instance, compounds structurally related to this compound have shown low micromolar activity against AKT2/PKBβ, an established target in glioma treatment .

- In vitro studies demonstrated that certain derivatives could inhibit the formation of neurospheres in patient-derived glioma stem cells, indicating potential for therapeutic applications in brain tumors .

- Selectivity and Toxicity :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity | Notes |

|---|---|---|---|

| N4-(4-chlorophenyl)pteridine-2,4-diamine | Lacks morpholinoethyl group | Moderate kinase inhibition | Less selective than target compound |

| N2-(2-morpholinoethyl)pteridine-2,4-diamine | Lacks chlorophenyl group | Limited anticancer activity | Focuses on different biological pathways |

Case Studies

- Case Study on Glioma Cell Lines :

- In a recent study, a series of pteridine derivatives were synthesized and screened against glioma cell lines. One derivative exhibited strong inhibitory effects on cell growth and induced apoptosis specifically in malignant cells while sparing normal cells . This highlights the potential therapeutic window for this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N4-(4-chlorophenyl)-N2-(2-morpholinoethyl)pteridine-2,4-diamine, and how can reaction yields be improved?

- Methodology : Synthesis typically involves coupling 4-chlorophenyl and morpholinoethyl substituents to a pteridine core under acidic or microwave-assisted conditions. For example, analogous pyrimidine-diamine compounds were synthesized via nucleophilic substitution reactions using ethanol/HCl at 160°C (yields: 32–60%) . Lower yields (e.g., 32% in ) may result from steric hindrance or poor solubility of intermediates. Optimizing solvent systems (e.g., ethanol/1M HCl mixtures) and reaction times under microwave irradiation (e.g., 150–160°C for 12–24 hours) can enhance efficiency .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

- Methodology : Use a combination of:

- ¹H/¹³C NMR to verify substituent positions and hydrogen environments (e.g., aromatic protons at δ 6.55–8.07 ppm and morpholine protons at δ 3.62–3.79 ppm) .

- HRMS/LC-MS to confirm molecular weight (e.g., calculated vs. observed m/z values within ±0.0004 Da error) .

- HPLC for purity assessment (>97% purity is standard for biological testing) .

Q. How does the compound’s solubility profile impact experimental design in biological assays?

- Methodology : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or DMF. For in vitro studies, prepare stock solutions in DMSO (≤1% v/v final concentration to avoid cytotoxicity). Solubility can be enhanced via salt formation (e.g., hydrochloride salts, as in ) or co-solvents like PEG-400 .

Advanced Research Questions

Q. What mechanistic insights explain its inhibitory activity against Aurora kinases or receptor tyrosine kinases (RTKs)?

- Methodology : The compound’s pteridine core and electron-withdrawing 4-chlorophenyl group likely compete with ATP binding in kinase catalytic domains. For example, ortho-chlorophenyl pyrimidines showed IC₅₀ values <10 nM against Aurora A/B kinases due to halogen-π interactions with hydrophobic pockets . Perform kinase inhibition assays (e.g., ADP-Glo™) and molecular docking simulations (e.g., using PDB: 4ZAF for Aurora kinases) to validate binding modes .

Q. How do structural modifications (e.g., substituent variations) affect bioactivity and selectivity?

- Structure-Activity Relationship (SAR) :

- Morpholinoethyl group : Essential for solubility and membrane permeability. Replacing morpholine with piperidine reduces RTK inhibition by 50% .

- 4-Chlorophenyl vs. fluorophenyl : Fluorine substitution increases metabolic stability but may reduce potency due to weaker hydrophobic interactions .

- Pteridine core modifications : Adding methyl groups at C6/C7 positions (as in ) enhances kinase selectivity by 3-fold .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data?

- Methodology : Discrepancies often arise from poor pharmacokinetics (e.g., rapid clearance). To resolve:

- Conduct ADME studies (e.g., microsomal stability assays) to identify metabolic hotspots (e.g., morpholine oxidation) .

- Use prodrug strategies (e.g., acetylating the primary amine) to improve bioavailability .

- Compare data with structurally related compounds (e.g., N4-(4-chloro-2-fluorophenyl) analogs in ) to isolate pharmacokinetic vs. pharmacodynamic factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.